

In Vitro Toxicological Profile of Sodium Methyl Cocoyl Taurate: A Technical Guide

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Compound of Interest

Compound Name: SODIUM METHYL COCOYL
TAURATE

Cat. No.: B1170170

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro toxicological profile of **Sodium Methyl Cocoyl Taurate** (SMCT), a mild anionic surfactant increasingly utilized in cosmetic and personal care formulations. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the safety and potential applications of this ingredient in various in vitro studies. This document summarizes key toxicological endpoints, details relevant experimental methodologies, and explores potential cellular signaling pathways involved in the biological response to SMCT.

Physicochemical Properties

Sodium Methyl Cocoyl Taurate is the sodium salt of the coconut fatty acid amide of N-methyltaurine. It is recognized for its excellent cleansing and foaming properties, while being notably milder than traditional sulfate-based surfactants.[1] SMCT is biodegradable and stable over a wide pH range.[1]

Summary of In Vitro Toxicological Data

The following tables summarize the available quantitative data from in vitro toxicological studies on **Sodium Methyl Cocoyl Taurate**.

Test Type	Test System	Concentration	Result	Reference
Skin Corrosion	Reconstructed Human Epidermis (EPISKIN™)	100%	Not predicted to be corrosive	[2]
Skin Irritation	Reconstructed Human Epidermis (EPISKIN™)	100%	Not predicted to be irritating	[2]
Eye Irritation	Bovine Corneal Opacity and Permeability (BCOP)	20% in sodium chloride solution	Predicted to be a severe eye irritant (IVIS score: 53.7)	[2]

Test Type	Test System	Concentration	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames Test)	S. typhimurium & E. coli	Up to 5000 µg/plate	With and without	Not genotoxic	[2]
Mammalian Cell Micronucleus Test	Mammalian Cells	Up to 320 µg/mL	Without	Not genotoxic	[2]
Mammalian Cell Micronucleus Test	Mammalian Cells	Up to 240 µg/mL	With	Not genotoxic	[2]

Detailed Experimental Protocols

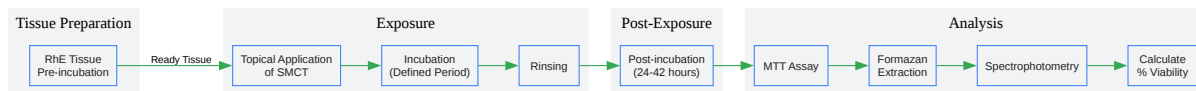
The in vitro safety assessment of **Sodium Methyl Cocoyl Taurate** has been conducted following standardized OECD guidelines. Below are detailed descriptions of the methodologies

for the key toxicological endpoints.

Skin Corrosion/Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 431 & 439)

The skin corrosion and irritation potential of SMCT was assessed using reconstructed human epidermis models, such as EPISKIN™.[2] These three-dimensional tissue models mimic the structure and function of the human epidermis.

- **Test Principle:** The test chemical is applied topically to the surface of the RhE tissue. Corrosive or irritant substances cause cell damage, which is quantified by measuring the reduction in cell viability using the MTT assay. In this assay, the yellow tetrazolium salt MTT is reduced to a purple formazan product by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
- **Methodology:**
 - **Tissue Preparation:** Reconstructed human epidermis tissue units are pre-incubated in a maintenance medium.
 - **Test Substance Application:** A defined amount of the test substance (e.g., 100% SMCT) is applied uniformly to the surface of the tissue.
 - **Exposure and Incubation:** The tissues are exposed to the test substance for a specified period (e.g., 15-60 minutes for irritation, up to several hours for corrosion). Following exposure, the tissues are rinsed and transferred to a fresh medium for a post-incubation period (typically 24-42 hours).
 - **MTT Assay:** After post-incubation, the tissues are incubated with an MTT solution. The resulting formazan is then extracted from the tissue using a solvent (e.g., isopropanol).
 - **Data Analysis:** The optical density of the extracted formazan is measured spectrophotometrically. Cell viability is calculated as a percentage relative to negative controls. A substance is classified as corrosive or irritant if the cell viability falls below a certain threshold (e.g., <50% for irritation).



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Workflow for In Vitro Skin Irritation/Corrosion Testing.

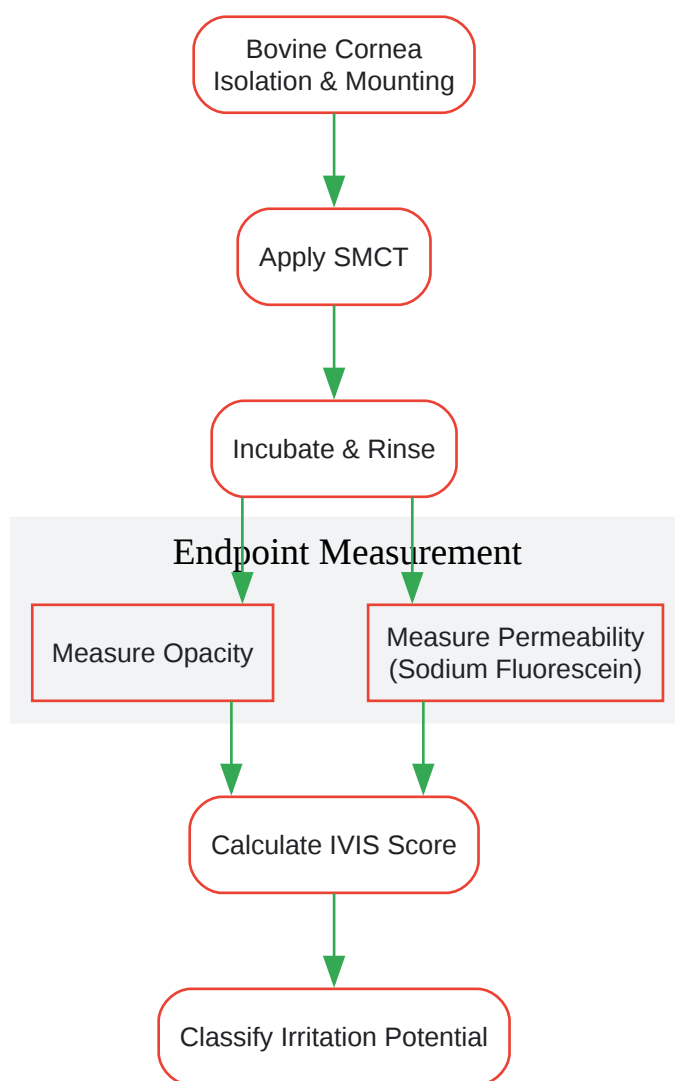
Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD TG 437)

The BCOP assay is an organotypic model used to assess the potential of a substance to cause severe eye irritation or corrosion.^[2]

- **Test Principle:** This assay utilizes isolated bovine corneas. The test substance is applied to the epithelial surface, and two endpoints are measured: corneal opacity (a measure of light scattering) and permeability (measured by the passage of sodium fluorescein dye through the cornea). These two values are used to calculate an In Vitro Irritancy Score (IVIS), which predicts the in vivo irritation potential.
- **Methodology:**
 - **Cornea Preparation:** Corneas are isolated from fresh bovine eyes and mounted in a specialized holder.
 - **Test Substance Application:** The test substance (e.g., 20% SMCT solution) is applied to the anterior surface of the cornea for a defined exposure period.
 - **Incubation and Rinsing:** After exposure, the cornea is incubated and then thoroughly rinsed.
 - **Opacity Measurement:** The opacity of the cornea is measured using an opacitometer.
 - **Permeability Measurement:** Sodium fluorescein solution is applied to the anterior chamber, and after an incubation period, the amount of dye that has passed through to the posterior

chamber is quantified using a spectrophotometer.

- IVIS Calculation: The IVIS is calculated using the formula: $IVIS = \text{Opacity Value} + (15 \times \text{Permeability Value})$. An IVIS score of ≥ 55.1 is predictive of a corrosive or severe eye irritant.[2]



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Workflow for the Bovine Corneal Opacity and Permeability (BCOP) Assay.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)

The Ames test is a widely used method to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in several strains of *Salmonella typhimurium* and *Escherichia coli*.^[2]

- **Test Principle:** The bacterial strains used are auxotrophic for a specific amino acid (e.g., histidine for *S. typhimurium*) due to a mutation in the gene responsible for its synthesis. The test evaluates the ability of a substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.
- **Methodology:**
 - **Bacterial Strains:** At least five strains of bacteria are typically used, including those that detect frameshift and base-pair substitution mutations.
 - **Metabolic Activation:** The test is performed both with and without a metabolic activation system (S9 fraction from rat liver) to account for metabolites that may be mutagenic.
 - **Exposure:** The bacterial strains are exposed to various concentrations of the test substance (e.g., up to 5000 μ g/plate for SMCT) in the presence of a small amount of the required amino acid to allow for a few cell divisions.
 - **Incubation:** The plates are incubated for 48-72 hours.
 - **Scoring:** The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Genotoxicity: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

This test assesses the potential of a substance to cause chromosomal damage in mammalian cells.^[2]

- **Test Principle:** Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates chromosomal damage.

- Methodology:
 - Cell Culture: A suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells) is cultured.
 - Exposure: The cells are exposed to various concentrations of the test substance (e.g., up to 320 µg/mL without S9 and 240 µg/mL with S9 for SMCT) with and without metabolic activation.
 - Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after exposure.
 - Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.
 - Scoring: The frequency of micronucleated cells is determined by microscopic analysis of a large number of cells (typically at least 2000 binucleated cells per concentration). A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

Potential Signaling Pathways

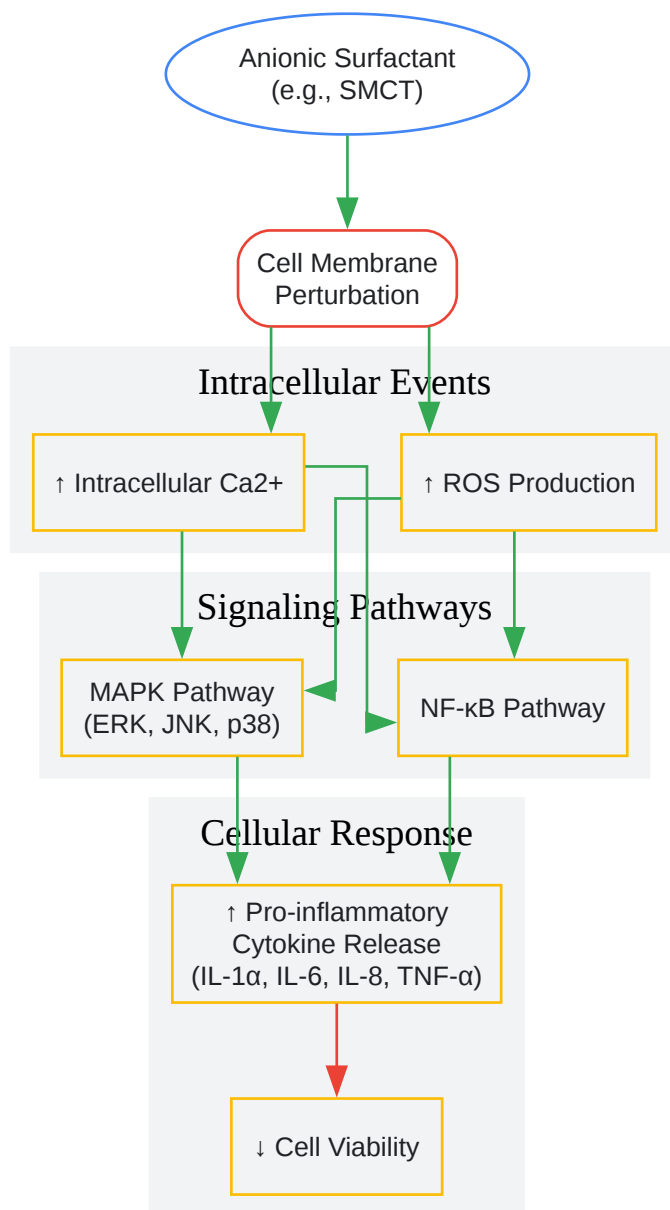
While specific studies on the signaling pathways affected by **Sodium Methyl Cocoyl Taurate** are limited, the effects of other anionic surfactants, particularly on keratinocytes, can provide a hypothetical framework. Anionic surfactants are known to interact with the cell membrane, which can trigger a cascade of intracellular events.

A related compound, sodium methyl oleoyl taurate, has been shown to suppress the expression of pro-inflammatory cytokines such as IL-1 α , IL-6, IL-8, and TNF- α in a 3D EpiDerm skin model. This suggests a potential anti-inflammatory effect, possibly through the modulation of key inflammatory signaling pathways.

Based on studies of other anionic surfactants like sodium lauryl sulfate (SLS), exposure of keratinocytes can lead to the release of pro-inflammatory cytokines, including IL-1 α and IL-8. This release is often mediated by the activation of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- κ B) pathways. Furthermore, some surfactants can induce an influx of extracellular calcium (Ca²⁺) and the generation of

Reactive Oxygen Species (ROS), which can act as second messengers in these signaling cascades.

It is important to note that the following diagram represents a plausible general pathway for anionic surfactant-induced cellular responses in keratinocytes and has not been specifically confirmed for **Sodium Methyl Cocoyl Taurate**.



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